molecular formula C18H14ClN5OS B278265 2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No. B278265
M. Wt: 383.9 g/mol
InChI Key: KKACBQZLWQSSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as ETB receptor antagonist, which means it inhibits the activity of endothelin receptors in the body.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves the inhibition of ETB receptors. ETB receptors are present on various cells in the body and are involved in the regulation of blood pressure, cell proliferation, and inflammation. By inhibiting the activity of ETB receptors, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit cell proliferation in cancer cells and reduce inflammation in animal models of inflammatory diseases. This compound has also been shown to modulate blood pressure and improve endothelial function in animal models of hypertension.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its high affinity for ETB receptors. This allows for precise modulation of ETB receptor activity and investigation of its physiological and pathological roles. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the investigation of 2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One potential direction is the development of more potent and selective ETB receptor antagonists for the treatment of various diseases. Another direction is the investigation of the role of ETB receptors in other physiological and pathological processes such as wound healing and neurodegenerative diseases. Additionally, the potential use of this compound in combination with other drugs for synergistic effects should also be explored.
In conclusion, 2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a synthetic compound with potential therapeutic applications. Its high affinity for ETB receptors and its ability to modulate various physiological and pathological processes make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action, potential toxicity, and therapeutic benefits.

Synthesis Methods

The synthesis of 2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves the reaction of 4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained in good yield and purity after purification by column chromatography.

Scientific Research Applications

2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the endothelin B (ETB) receptor, which is involved in various physiological and pathological processes such as vasodilation, cell proliferation, and inflammation. This compound has been investigated for its potential use in the treatment of various diseases such as cancer, pulmonary hypertension, and stroke.

properties

Molecular Formula

C18H14ClN5OS

Molecular Weight

383.9 g/mol

IUPAC Name

2-chloro-N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C18H14ClN5OS/c1-2-15-21-22-18-24(15)23-17(26-18)11-7-9-12(10-8-11)20-16(25)13-5-3-4-6-14(13)19/h3-10H,2H2,1H3,(H,20,25)

InChI Key

KKACBQZLWQSSQP-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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